N~1~-methyl-1,4-piperidinedicarboxamide

Description

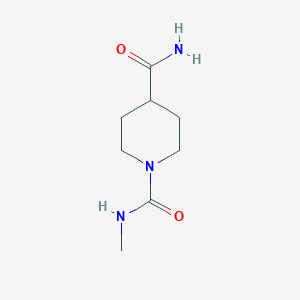

N¹-Methyl-1,4-piperidinedicarboxamide is a piperidine-based compound characterized by two carboxamide groups at the 1- and 4-positions of the piperidine ring, with a methyl substitution at the N¹ position.

Properties

IUPAC Name |

1-N-methylpiperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-10-8(13)11-4-2-6(3-5-11)7(9)12/h6H,2-5H2,1H3,(H2,9,12)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYCFKCAIRACAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

N⁴-[(Furan-2-yl)methyl]-N¹-phenylpiperidine-1,4-dicarboxamide

- Structure : Features a furan-2-ylmethyl group at N⁴ and a phenyl group at N¹.

- Properties: Molecular Weight: 327.158 g/mol Hydrogen Bond Donors/Acceptors: 2/3 Topological Polar Surface Area (TPSA): 74.6 Ų Complexity: 429 .

- Comparison : The furan substituent introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with biological targets compared to the methyl group in N¹-methyl-1,4-piperidinedicarboxamide.

N¹-Phenylpiperidine-1,4-dicarboxamide

- Structure : Phenyl group at N¹, carboxamide at C3.

Ethyl 4-Amino-1-methylpiperidine-4-carboxylate Dihydrochloride

- Structure: Ethyl ester and amino groups on the piperidine ring.

- Comparison: The carboxylate ester introduces hydrolytic instability compared to carboxamide groups, affecting bioavailability. The amino group may confer basicity, altering solubility and ionizability .

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide

- Structure : Difluoroethyl and carboximidamide substituents.

- Comparison : The fluorinated group enhances electronegativity and metabolic resistance, while the carboximidamide may increase hydrogen-bond acceptor capacity .

Physicochemical and Pharmacological Properties

Table 1: Key Physicochemical Properties

*Estimated based on structural similarity.

Unique Features of N¹-Methyl-1,4-Piperidinedicarboxamide

- Dual Carboxamide Motif : Both carboxamides provide hydrogen-bonding sites, favoring interactions with polar residues in targets like kinases or GPCRs.

- Predicted TPSA : ~80–90 Ų suggests moderate permeability, balancing solubility and membrane penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N¹-methyl-1,4-piperidinedicarboxamide and its analogs?

- Answer : Synthesis typically involves carbodiimide-mediated coupling reactions between piperidine derivatives and activated carboxylic acids. For example, the use of EDCI/HOBt for amide bond formation is standard, with purification via column chromatography and characterization by -NMR and LC-MS . Substituent variations (e.g., aromatic or heterocyclic groups at the N¹-position) require tailored protecting group strategies to avoid side reactions .

Q. How can researchers confirm the structural integrity of N¹-methyl-1,4-piperidinedicarboxamide derivatives?

- Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related piperidinedicarboxamide analogs have been resolved using single-crystal X-ray diffraction to analyze hydrogen bonding networks and torsion angles . Complementary methods include -NMR for carbonyl group validation and IR spectroscopy for amide bond identification (~1650 cm) .

Q. What preliminary assays are recommended for evaluating the biological activity of this compound?

- Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and enzyme inhibition studies (e.g., topoisomerase II for anticancer potential). For example, analogs of piperidinedicarboxamide have shown activity in topoisomerase II inhibition assays, with IC values calculated using dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize the design of N¹-methyl-1,4-piperidinedicarboxamide derivatives for target-specific activity?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins (e.g., kinases or GPCRs). For instance, studies on similar carboxamides used docking to identify key hydrophobic interactions with ATP-binding pockets . QSAR models further guide substituent selection by correlating electronic (Hammett constants) or steric parameters with activity .

Q. What strategies resolve contradictions in biological activity data across different analogs?

- Answer : Systematic SAR analysis is critical. For example, substituting the N¹-methyl group with bulkier aryl groups (e.g., phenyl or furyl) may enhance lipophilicity but reduce solubility, leading to variable pharmacokinetic profiles . Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and statistical meta-analysis of replicate datasets .

Q. How do crystallographic studies inform the conformational flexibility of N¹-methyl-1,4-piperidinedicarboxamide in drug design?

- Answer : Crystal structures reveal intramolecular hydrogen bonds (e.g., N–H⋯O=C) that stabilize chair conformations of the piperidine ring. For analogs like N¹-(4-methylphenyl)piperidine-1,4-dicarboxamide, C–H⋯O interactions with adjacent molecules influence packing and solubility . This data guides the design of rigidified analogs to improve metabolic stability .

Q. What advanced analytical techniques are essential for purity assessment in complex synthetic mixtures?

- Answer : High-resolution LC-MS/MS with MRM (multiple reaction monitoring) detects trace impurities (<0.1%). For example, residual EDCI or HOBt reagents in synthetic batches can be quantified using a C18 column and ESI+ ionization . Chiral HPLC is recommended for enantiomeric excess determination if stereocenters are present .

Methodological Notes

- Data Reproducibility : Include internal controls (e.g., commercial kinase inhibitors in enzyme assays) and report values for dose-response curves .

- Toxicity Screening : While acute toxicity data for this compound is limited, prioritize Ames tests for mutagenicity and hERG channel assays to mitigate cardiac risks early in development .

- Structural Diversity : Explore bioisosteric replacements (e.g., replacing amides with sulfonamides) to modulate bioavailability while retaining activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.